molecular formula CH2BF3O2 B8691381 (Trifluoromethyl)boronic acid CAS No. 762208-32-2

(Trifluoromethyl)boronic acid

Cat. No. B8691381
CAS RN: 762208-32-2
M. Wt: 113.83 g/mol
InChI Key: WXJNZXZAXNWRDN-UHFFFAOYSA-N
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Description

(Trifluoromethyl)boronic acid, also known as 4-(Trifluoromethyl)phenylboronic acid, is a boronic acid derivative . It is a highly valuable building block in organic synthesis . It is used as a reactant in various chemical reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .


Synthesis Analysis

The synthesis of (Trifluoromethyl)boronic acid involves various chemical reactions. One of the key reactions involved is the protodeboronation of pinacol boronic esters . Another important reaction is the palladium-catalyzed direct arylation .


Molecular Structure Analysis

The molecular formula of (Trifluoromethyl)boronic acid is C7H6BF3O2 . It has a molecular weight of 189.93 .


Chemical Reactions Analysis

(Trifluoromethyl)boronic acid can be used as a reactant in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, and more .


Physical And Chemical Properties Analysis

(Trifluoromethyl)boronic acid is a white to pale yellow powder . It has a melting point of 245-250 °C .

Safety and Hazards

(Trifluoromethyl)boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acid-based compounds like (Trifluoromethyl)boronic acid have been gaining popularity in the synthesis of small chemical receptors . They have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of (Trifluoromethyl)boronic acid lies in further exploring these applications and developing new chemistries using boron .

Relevant papers on (Trifluoromethyl)boronic acid include studies on its use in the functionalization of commercially obtained plasma-synthesized multi-layer graphitic material , and its role in Suzuki-Miyaura coupling . These papers provide valuable insights into the properties and potential applications of (Trifluoromethyl)boronic acid.

properties

CAS RN

762208-32-2

Product Name

(Trifluoromethyl)boronic acid

Molecular Formula

CH2BF3O2

Molecular Weight

113.83 g/mol

IUPAC Name

trifluoromethylboronic acid

InChI

InChI=1S/CH2BF3O2/c3-1(4,5)2(6)7/h6-7H

InChI Key

WXJNZXZAXNWRDN-UHFFFAOYSA-N

Canonical SMILES

B(C(F)(F)F)(O)O

Origin of Product

United States

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